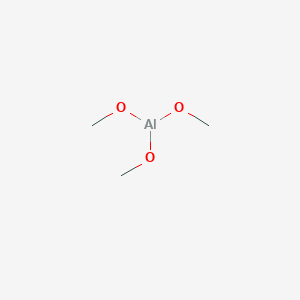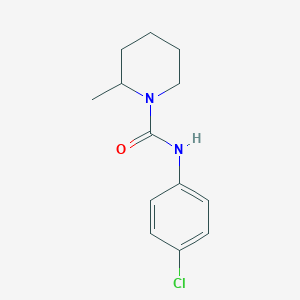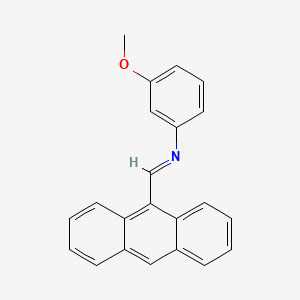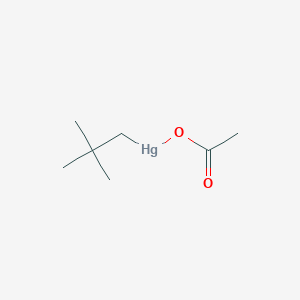
Trimethoxyaluminum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxyaluminum is an organoaluminum compound with the chemical formula Al(OCH₃)₃. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Trimethoxyaluminum can be synthesized through the reaction of aluminum chloride with methanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Al(OCH}_3\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from any impurities.
化学反応の分析
Types of Reactions: Trimethoxyaluminum undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and methanol. [ \text{Al(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form different alkoxides. [ \text{Al(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Al(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Complex Formation: Forms complexes with various ligands, which can alter its reactivity and properties.
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, alcohols, and various ligands. Reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, hydrolysis produces aluminum hydroxide and methanol, while alcoholysis produces different aluminum alkoxides.
科学的研究の応用
Trimethoxyaluminum has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Material Science: Employed in the synthesis of advanced materials, such as alumina-based ceramics and coatings.
Coordination Chemistry:
Semiconductor Industry: Used in the deposition of thin films and coatings in semiconductor manufacturing.
作用機序
The mechanism of action of trimethoxyaluminum involves its ability to form strong bonds with oxygen atoms in various substrates. This reactivity is due to the presence of the aluminum atom, which has a high affinity for oxygen. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical reactions.
類似化合物との比較
Trimethylaluminum (Al(CH₃)₃): Another organoaluminum compound with similar reactivity but different alkyl groups.
Triethylaluminum (Al(C₂H₅)₃): Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Aluminum Ethoxide (Al(OC₂H₅)₃): Similar to trimethoxyaluminum but with ethoxide groups instead of methoxide groups.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where precise control over reactivity and product formation is required.
特性
分子式 |
C3H9AlO3 |
|---|---|
分子量 |
120.08 g/mol |
IUPAC名 |
trimethoxyalumane |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChIキー |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
正規SMILES |
CO[Al](OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)











![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)

